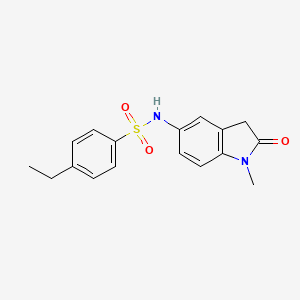

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

描述

属性

IUPAC Name |

4-ethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-3-12-4-7-15(8-5-12)23(21,22)18-14-6-9-16-13(10-14)11-17(20)19(16)2/h4-10,18H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJFUBRBHBMXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indolinone core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The final product is typically purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include various substituted indolinone derivatives and sulfonamide analogs, which can be further explored for their biological activities .

科学研究应用

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several applications in scientific research:

作用机制

The mechanism of action of 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as a multi-target inhibitor .

相似化合物的比较

Similar Compounds

N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Lacks the ethyl group, which may affect its biological activity and chemical properties.

4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide:

Uniqueness

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

生物活性

Overview

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide compound that has attracted attention for its potential biological activities, particularly in cancer treatment. This compound features a unique structure that combines an indolinone moiety with a benzenesulfonamide group, which may contribute to its pharmacological properties.

The primary mechanism of action for this compound involves its interaction with procaspase-3, a crucial enzyme in the apoptosis pathway. By activating procaspase-3, this compound induces apoptosis in cancer cells, disrupting their survival and proliferation mechanisms.

Biochemical Pathways

The activation of procaspase-3 affects the intrinsic apoptotic pathway, leading to programmed cell death. This process is fundamental in cancer therapies as it targets malignant cells while sparing normal cells.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various human cancer cell lines. For instance, studies have shown that related sulfonamide derivatives demonstrate potent antitumor activity, suggesting that this class of compounds could be effective in treating cancers such as leukemia and solid tumors .

Case Studies

- Antitumor Efficacy : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

- Histological Analysis : Histological examinations of treated tissues reveal significant reductions in tumor size and viability, confirming the compound's potential as an antitumor agent .

Comparative Analysis

To understand the biological activity of this compound in context, a comparison with similar compounds is essential.

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 4-Ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide | Structure | 0.071 (SMMC-7721) | Anticancer |

| N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | Structure | 0.126 (HeLa) | Anticancer |

| 4-Ethyl-N-(1-methyl-indole)benzenesulfonamide | Structure | 0.164 (K562) | Anticancer |

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Indolinone Core : Using Fischer indole synthesis where phenylhydrazine reacts with a ketone under acidic conditions.

- Coupling Reaction : The indolinone intermediate is then reacted with 4-ethylbenzenesulfonyl chloride under basic conditions to form the final product.

- Purification : The product is purified through recrystallization or chromatography techniques to ensure high yield and purity.

常见问题

Q. Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Base | Triethylamine | Neutralizes HCl |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Advanced: How can crystallographic data resolve structural ambiguities in sulfonamide derivatives like this compound?

X-ray crystallography using SHELXL () is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. For example:

Q. Key Metrics :

- R-factor < 0.05 indicates high precision.

- Hydrogen bonds between sulfonamide S=O and adjacent NH groups stabilize the crystal lattice .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

- NMR : H and C NMR confirm substituent positions (e.g., ethyl group at C4 of benzene, methyl on indolinone).

- IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide formation .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 343.12).

Advanced: How do researchers address contradictions in reported biological activities of sulfonamide derivatives?

Conflicting data (e.g., anticancer vs. anti-inflammatory activity) require:

- Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to identify therapeutic windows.

- Target specificity assays : Use kinase panels or carbonic anhydrase inhibition assays to isolate mechanisms .

- Cross-model validation : Compare results across cell lines (e.g., MCF-7 vs. HEK293) and animal models.

Q. Table 2: Example Experimental Design for Biological Evaluation

| Group | Compound | Dose Range | Assay Type |

|---|---|---|---|

| I | Control | N/A | Baseline |

| II | Target compound | 0.1–10 µM | Apoptosis (Annexin V) |

| III | Reference sulfonamide | 0.1–10 µM | Enzyme inhibition |

Basic: What in vitro models are suitable for initial pharmacological screening?

- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HCT-116, HepG2).

- Enzyme inhibition : Carbonic anhydrase II/IX isoforms are common targets for sulfonamides .

- Permeability : Caco-2 monolayers predict intestinal absorption.

Advanced: How can researchers quantify this compound in biological matrices like plasma?

Validated LC-MS/MS methods include:

- Extraction : Protein precipitation with acetonitrile (1:3 v/v).

- Chromatography : C18 column, gradient elution (0.1% formic acid in water/acetonitrile).

- Detection : MRM transitions (e.g., m/z 343 → 215 for quantification, 343 → 178 for confirmation) .

Q. Key Parameters :

- Linearity: R > 0.99 across 1–1000 ng/mL.

- Recovery: >85% at low (10 ng/mL), mid (100 ng/mL), and high (500 ng/mL) concentrations.

Basic: What computational tools predict the compound’s physicochemical properties?

- LogP : ACD/Labs or ChemAxon software estimates hydrophobicity (predicted LogP ~2.8).

- pKa : The sulfonamide NH is acidic (pKa ~10.5), influencing solubility and binding .

Advanced: What strategies mitigate synthetic byproducts during scale-up?

- Process optimization : Slow addition of sulfonyl chloride to avoid exothermic side reactions.

- In-line monitoring : ReactIR tracks intermediate formation (e.g., sulfonate ester).

- Design of Experiments (DoE) : Statistically models temperature, stoichiometry, and solvent effects .

Basic: How is stability assessed under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) for 24h; analyze degradation via HPLC.

- Thermal stability : Accelerated testing at 40°C/75% RH for 4 weeks .

Advanced: What structural analogs inform SAR studies for this compound?

Q. Table 3: Analog Comparison

| Analog | Target Affinity (IC50) | Solubility (mg/mL) |

|---|---|---|

| 4-Ethyl derivative (target) | 12 nM (CA IX) | 0.45 |

| 4-Methyl derivative | 8 nM (CA IX) | 0.32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。